3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((4-(4-Methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a 4-methylbenzylthio moiety at position 5, and a benzo[d]thiazol-2(3H)-one group linked via a methylene bridge at position 3 (Figure 1). This compound belongs to a class of triazole derivatives known for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
The structural complexity of this compound arises from the synergistic integration of electron-donating (methoxy) and hydrophobic (methylbenzyl) groups, which may enhance its bioavailability and target specificity. Its benzo[d]thiazol-2(3H)-one moiety is structurally analogous to bioactive scaffolds found in antitumor and antiviral agents .
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17-7-9-18(10-8-17)16-32-24-27-26-23(29(24)19-11-13-20(31-2)14-12-19)15-28-21-5-3-4-6-22(21)33-25(28)30/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOLURFBJUEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with appropriate carboxylic acids or esters under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group is attached via a thiolation reaction, where a methylbenzyl halide reacts with a thiol derivative of the triazole compound.
Formation of the Benzo[d]thiazol-2(3H)-one Moiety: The final step involves the cyclization of the intermediate compound to form the benzo[d]thiazol-2(3H)-one structure. This can be achieved through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thioether Oxidation
The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating the compound’s electronic properties and biological activity.
Nucleophilic Substitution at the Triazole Ring
The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions, particularly at the 1,2,4-triazol-3-yl position. Alkylation or arylation can modify the compound’s pharmacokinetic profile.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | N-alkylated triazole | Moderate (50–70%) |
| Arylation | Aryl boronic acid, Cu(OAc)₂ | N-aryl triazole | Low–moderate (30–60%) |
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Halogenation and nitration are common:
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Para | 4-Bromo-4'-methoxyphenyl |
| Nitration | HNO₃, H₂SO₄ | Para | 4-Nitro-4'-methoxyphenyl |
Benzothiazole Ring Reactivity
The benzo[d]thiazol-2(3H)-one moiety undergoes ring-opening reactions under basic conditions or participates in hydrogen bonding via its carbonyl group:
Functional Group Interconversion
The methoxy group can be demethylated to a hydroxyl group under acidic or enzymatic conditions, altering solubility and reactivity:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative | Increases polarity |
| Enzymatic | CYP450 isoforms | Hydroxy analog | Metabolite formation in vivo |
Cross-Coupling Reactions
The compound’s aryl halide analogs (e.g., bromophenyl derivatives) participate in Suzuki–Miyaura couplings for structural diversification:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | High (70–90%) |
Key Research Findings:
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Biological Activity Modulation : Sulfone derivatives show enhanced inhibitory activity against fungal cytochrome P450 enzymes compared to the parent compound .
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Structural Stability : The triazole-thioether linkage remains intact under physiological pH, making it suitable for prodrug design .
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Synthetic Flexibility : Multi-step routes involving Ullmann coupling and Huisgen cycloaddition enable scalable production .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have been shown to possess activity against a range of bacteria and fungi. The incorporation of specific substituents, such as methoxy and methyl groups in the structure of this compound, may enhance its efficacy against resistant strains of microorganisms .
Anticancer Potential
Benzothiazole derivatives are recognized for their anticancer activities. Studies have indicated that compounds similar to 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The dual action of the triazole and benzothiazole components may synergistically contribute to its anticancer effects .
Anti-inflammatory Effects
Compounds with benzothiazole structures have also been reported to exhibit anti-inflammatory properties. The presence of specific functional groups in this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Studies : A study focusing on the synthesis and characterization of similar triazole compounds reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the target compound could be effective in treating bacterial infections .
- Anticancer Research : In vitro studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. The incorporation of triazole rings may enhance these effects through multiple mechanisms of action .
- Inflammation Models : Experimental models assessing the anti-inflammatory properties of benzothiazole compounds indicated reduced levels of pro-inflammatory cytokines upon treatment with these derivatives. This suggests a promising avenue for further research into the therapeutic applications of the target compound in inflammatory conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in cellular metabolism, DNA, and proteins associated with cell signaling pathways.
Pathways Involved: The compound may interfere with oxidative stress pathways, apoptosis (programmed cell death), and cell cycle regulation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group enhances π-π stacking interactions with biological targets, while halogenated analogs (e.g., 4-chlorophenyl in 6r) improve lipophilicity and membrane permeability .
- Heterocyclic Appendages : Benzo[d]thiazol-2(3H)-one derivatives exhibit superior antifungal activity compared to benzimidazole-containing analogs, likely due to enhanced hydrogen bonding with fungal enzymes .
Key Observations :
Antifungal Activity
Enzyme Inhibition
- Compound 6r inhibits 5-lipoxygenase (IC₅₀: 0.8 µM), a key enzyme in leukotriene biosynthesis, outperforming zileuton (IC₅₀: 2.1 µM) .
Biological Activity
The compound 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that combines triazole and benzothiazole moieties. This structure endows it with significant biological activities, making it a subject of interest in medicinal chemistry. The following sections detail its synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 474.6 g/mol. The synthesis typically involves multi-step organic reactions, which include:
- Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with isothiocyanates to form the triazole structure.
- Thioether Formation : Subsequent reactions introduce thioether functionalities, enhancing the compound's reactivity.
- Final Coupling : The final product is obtained through coupling reactions that integrate the benzothiazole component.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(phenyl)-4H-1,2,4-triazol-3-thiol | Triazole and thiol group | Antimicrobial |
| 4-(5-(benzylthio)-triazol) | Benzyl thioether derivative | Antitumor |
| 2-(pyridinyl)thiazoles | Pyridine and thiazole rings | Antimicrobial |
Studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of similar triazole compounds has also been investigated. For example, compounds derived from triazoles have shown significant free radical scavenging activity in assays such as DPPH and ABTS . These findings suggest that the compound may contribute to cellular protection against oxidative stress.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. They act by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes . This mechanism leads to increased membrane permeability and ultimately cell death.
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the compound :
- Antibacterial Efficacy : A study evaluated various triazole derivatives against Candida albicans and other pathogens, revealing that specific substitutions on the triazole ring significantly enhanced antibacterial potency .
- Molecular Docking Studies : Computational studies have shown that certain derivatives exhibit high binding affinities to bacterial enzyme targets. For example, docking scores of -9.8 kcal/mol indicate strong interactions that correlate with observed antibacterial activity .
- Therapeutic Applications : The versatility of triazole compounds extends to their use in treating fungal infections and as potential anticancer agents due to their ability to disrupt cellular processes in pathogens .
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
The synthesis requires precise control of temperature (60–100°C), solvent selection (e.g., ethanol, DMF), and catalysts (e.g., Bleaching Earth Clay at pH 12.5). Multi-step protocols involve cyclization of thiosemicarbazides or condensation of hydrazones with benzothiazole derivatives. Purification via recrystallization (using water/ethanol mixtures) or chromatography is critical .
Q. Which spectroscopic techniques are most effective for structural characterization?
Q. How can researchers assess the compound’s stability under varying pH and temperature?
Conduct accelerated stability studies using HPLC to monitor degradation products. Adjust buffer systems (pH 2–12) and temperatures (25–60°C) to simulate storage conditions. Compare retention times and peak areas to quantify stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Analysis : Test across multiple concentrations (e.g., 1–100 µM) to identify therapeutic windows.
- Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase assays) to differentiate direct effects from off-target interactions.
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with pyridinyl) to isolate structural drivers of activity .
Q. How does the compound’s thione-thiol tautomerism influence its reactivity and binding to biological targets?
Characterize tautomeric forms using:
- X-ray Crystallography : Resolve solid-state structures.
- Computational Modeling (DFT) : Predict dominant tautomers in solution.
- Isotopic Labeling : Track sulfur participation in binding via ³⁵S NMR .
Q. What computational methods are recommended for elucidating structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., EGFR, COX-2).
- MD Simulations : Assess dynamic interactions over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity .
Q. How can researchers address low solubility in aqueous media during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation.
- Pro-drug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
Methodological Considerations
Q. What controls are essential in cytotoxicity assays to distinguish specific effects from nonspecific toxicity?
Include:
- Vehicle Controls : Match solvent concentrations (e.g., DMSO).
- Positive Controls : Reference drugs (e.g., doxorubicin for apoptosis).
- Cell Viability Markers : Combine MTT assays with live/dead staining (Calcein-AM/PI) .
Q. How should researchers validate synthetic intermediates to ensure reaction fidelity?
- TLC Monitoring : Track reaction progress with hexane:ethyl acetate gradients.
- In Situ FTIR : Detect transient intermediates (e.g., isocyanate formation).
- Isolation of Key Intermediates : Characterize via melting point and HPLC purity checks .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report 95% confidence intervals and p-values <0.05 as significant .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be reconciled?
Cross-validate with:
- Powder XRD : Confirm phase purity.
- CCDC Database Comparisons : Match experimental data to known structures.
- Rietveld Refinement : Adjust lattice parameters iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
